molecular formula C22H23N3O3S B2478901 6-tert-butyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1105213-82-8

6-tert-butyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2478901
CAS No.: 1105213-82-8
M. Wt: 409.5
InChI Key: ICXYKJDKUROCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoxazinone core fused with a 1,2,4-oxadiazole ring substituted at the 3-position by a 4-(methylsulfanyl)phenyl group and at the 4-position by a tert-butyl group. For instance, compounds with benzoxazinone and oxadiazole motifs are typically synthesized via cyclization reactions or nucleophilic substitutions under basic conditions, as demonstrated in similar frameworks .

Properties

IUPAC Name

6-tert-butyl-4-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-22(2,3)15-7-10-18-17(11-15)25(20(26)13-27-18)12-19-23-21(24-28-19)14-5-8-16(29-4)9-6-14/h5-11H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXYKJDKUROCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

    Construction of the Benzoxazinone Core: The benzoxazinone core is formed through cyclization reactions involving ortho-aminophenols and carboxylic acid derivatives.

    Final Assembly: The final compound is assembled by coupling the oxadiazole and benzoxazinone intermediates under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoxazinones.

Scientific Research Applications

6-tert-butyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-tert-butyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The oxadiazole ring and benzoxazinone core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Bioactivity

  • Triazinone Analogs (): Compounds like 6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one share the tert-butyl and sulfanyl groups but feature a triazinone core instead of benzoxazinone. This structural difference reduces aromaticity and may decrease metabolic stability compared to the target compound .
  • Theoretical Studies (): Computational methods (e.g., B3LYP, HF/6-31G(d,p)) applied to triazolone derivatives highlight the role of substituents in modulating Mulliken charges and HOMO-LUMO gaps. Similar analyses could predict the target compound’s reactivity and stability .

Data Table: Key Properties of Comparable Compounds

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Benzoxazinone + oxadiazole tert-butyl, methylsulfanylphenyl ~450 (estimated) High lipophilicity, steric bulk
Compound A () Benzoxazinone Ethyl acetate side chain 396 ([M+H]⁺) Moderate polarity, aromatic protons δ 7.24–7.90
Triazinone () Triazinone tert-butyl, sulfanyl ~320 (estimated) Lower aromaticity, metabolic liability

Research Findings and Implications

  • Synthetic Challenges : The tert-butyl group in the target compound may complicate purification due to increased hydrophobicity, a common issue in bulky substituent-bearing molecules .
  • Bioactivity Potential: Analogous benzoxazinone derivatives exhibit antimicrobial and anti-inflammatory activities, suggesting the target compound could be optimized for similar applications .

Biological Activity

The compound 6-tert-butyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (hereafter referred to as TBO) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on TBO's pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

TBO's structural complexity is characterized by a benzoxazine core fused with an oxadiazole moiety and a tert-butyl group. The presence of the methylsulfanyl group on the phenyl ring enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted TBO's potential as an anticancer agent. In vitro assays demonstrated that TBO exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)5.2
HeLa (Cervical)7.8
A549 (Lung)6.5

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1 and Bcl-2 .

Antimicrobial Activity

TBO has also been evaluated for its antimicrobial properties. In a study assessing its effectiveness against both Gram-positive and Gram-negative bacteria, TBO showed promising results:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that TBO could serve as a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, TBO has been investigated for its anti-inflammatory effects. In vivo studies using animal models of inflammation indicated that TBO significantly reduced inflammatory markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg .

Case Studies

One notable case study involved the use of TBO in a multicellular spheroid model to assess its efficacy in solid tumors. The study demonstrated that TBO reduced spheroid growth by over 50% compared to control groups, indicating its potential effectiveness in targeting tumor microenvironments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.